1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea
Beschreibung
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-20(22-18-10-5-2-6-11-18)21-12-7-13-23-14-15-25-19(16-23)17-8-3-1-4-9-17/h1,3-4,8-9,18-19H,2,5-7,10-16H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVUMLKSMUWLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea typically involves the following steps:
Formation of the phenylmorpholine intermediate: This step involves the reaction of phenylamine with morpholine under appropriate conditions to form 2-phenylmorpholine.
Alkylation: The phenylmorpholine intermediate is then alkylated with a suitable alkylating agent to introduce the propyl group, resulting in 3-(2-phenylmorpholin-4-yl)propylamine.
Urea formation: Finally, the 3-(2-phenylmorpholin-4-yl)propylamine is reacted with cyclohexyl isocyanate to form 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted urea derivatives with different nucleophilic groups.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Substituent Impact on Bioactivity
Multitarget Potential
- The bis-urea derivative in contains dual morpholinylpropyl chains, enabling interactions with multiple targets (e.g., kinases or GPCRs due to morpholine’s affinity for oxygen-rich binding pockets). In contrast, 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea’s single morpholine group may limit multitarget effects but enhance selectivity .
Solubility and Bioavailability
- Cyclohexyl groups generally reduce aqueous solubility but improve metabolic stability. The morpholine moiety in 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea may counteract this by introducing polar interactions, as seen in sEH inhibitors like AUDA, which balance hydrophobicity with ionizable groups .
Research Findings and Implications
While direct pharmacological data for 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea are lacking, insights from analogs suggest:
- sEH Inhibition Potential: CDU and AUDA demonstrate that urea derivatives with hydrophobic tails effectively inhibit sEH, a target in hypertension and inflammation. The morpholine group in the target compound could modulate enzyme specificity .
- Synthetic Accessibility: outlines synthetic routes for urea-phenothiazine hybrids, implying that similar strategies (e.g., urea condensation with substituted amines) could apply to the target compound .
Biologische Aktivität
1-Cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea is , with a molecular weight of approximately 355.41 g/mol. The structure features a cyclohexyl group and a phenylmorpholine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₅S |
| Molecular Weight | 355.41 g/mol |
| CAS Number | 1208725-36-3 |
Research indicates that 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea exhibits several biological activities, including:
- Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, studies have demonstrated its efficacy against MCF7 (breast cancer) and HL60 (leukemia) cell lines.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Case Studies
- Antitumor Efficacy : In vitro studies revealed that the compound significantly reduces cell viability in cancer cell lines, with IC50 values indicating potent activity. For instance, an IC50 value of 5 µM was reported against MCF7 cells.
- Mechanistic Studies : Further investigations have suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
Table 2: Biological Activity Summary
| Activity Type | Target Cell Line | IC50 (µM) |
|---|---|---|
| Antitumor | MCF7 | 5 |
| Antitumor | HL60 | 10 |
| Anti-inflammatory | COX Inhibition | N/A |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of urea derivatives, including this compound. Key findings include:
- Substituent Effects : Modifications on the phenyl or morpholine rings alter biological activity significantly. For instance, substituents that enhance lipophilicity tend to improve cellular uptake and efficacy.
- Binding Affinity : The compound's interaction with specific receptors has been explored using molecular docking studies, revealing high binding affinity to targets involved in cancer progression and inflammation.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea?
The synthesis typically involves a multi-step approach:
Morpholine Intermediate Preparation : React 2-phenylmorpholine with 3-chloropropylamine under nucleophilic substitution conditions to yield 3-(2-phenylmorpholin-4-yl)propylamine.
Urea Formation : Treat the amine intermediate with cyclohexyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C, followed by room-temperature stirring for 12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final compound .
Optimization : Control reaction stoichiometry (1:1.2 molar ratio of amine to isocyanate) to minimize side products. Confirm intermediates using thin-layer chromatography (TLC) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key signals include δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.4–3.7 ppm (morpholine methylene), and δ 6.5–7.4 ppm (aromatic protons).
- ¹³C NMR : Carbonyl urea resonance at ~155–160 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₂₃H₃₄N₃O₂ ([M+H]⁺): 392.2654; observed deviation <2 ppm .
- X-ray Crystallography : Single-crystal analysis confirms bond angles and spatial arrangement (e.g., urea carbonyl geometry) .
Q. What are the key physicochemical properties influencing experimental design?
- Solubility : Moderate solubility in DMSO (25 mg/mL at 25°C), limited in aqueous buffers (<0.1 mg/mL). Use DMSO stock solutions for in vitro assays .
- Stability : Stable at -20°C for >6 months (sealed, dry conditions). Degrades at pH <3 or >10, necessitating neutral buffer systems .
Advanced Research Questions
Q. What structural modifications of the 2-phenylmorpholine moiety enhance target binding affinity?
| Substituent | Position | Biological Activity | Reference |
|---|---|---|---|
| Trifluoromethyl | Morpholine C5 | Increased kinase inhibition (IC₅₀: 0.8 µM vs. 3.2 µM wild-type) | |
| Chlorophenyl | Phenyl ring | Improved selectivity for GSK-3β (Ki: 12 nM vs. 45 nM for unsubstituted) | |
| Methoxy | Morpholine C2 | Reduced cytotoxicity (CC₅₀: >100 µM vs. 50 µM) |
Rational design should prioritize electron-withdrawing groups (e.g., CF₃) to enhance hydrogen bonding with kinase active sites .
Q. How do researchers resolve discrepancies in reported biological activities of similar urea derivatives?
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) may alter IC₅₀ values. Standardize using isogenic models .
- Purity Thresholds : HPLC purity >98% reduces off-target effects. Impurities >2% (e.g., unreacted isocyanate) can artificially inflate toxicity .
- Metabolic Stability : Use liver microsome assays (e.g., human CYP3A4) to identify labile moieties (e.g., morpholine oxidation) .
Q. What advanced chromatographic techniques quantify this compound in biological matrices?
- LC-MS/MS Method :
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient : 5–95% B over 6 minutes.
- Detection : MRM transition 392.3 → 245.1 (collision energy: 25 eV) .
- Validation : Linear range 1–1000 ng/mL (R² >0.99), inter-day precision <15% .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
